N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Anticonvulsant and Benzodiazepine Receptor Agonism
A study explored the anticonvulsant properties of various benzothiazole derivatives, highlighting their potential for binding to benzodiazepine receptors. These compounds, including ones similar to N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, were synthesized and evaluated for their anticonvulsant activity. One derivative showed significant activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties on steel surfaces. In a corrosion science study, two benzothiazole compounds were synthesized and tested for their effectiveness in preventing steel corrosion in acidic environments. Their high inhibition efficiency suggests that similar structures, including this compound, could serve as effective corrosion inhibitors (Hu et al., 2016).
Anticancer Activity
The synthesis and evaluation of benzothiazole derivatives for anticancer activity have been a significant area of research. Studies have shown that certain benzothiazole compounds possess pro-apoptotic effects and demonstrate anticancer activity against various cancer cell lines, including melanoma. This suggests that compounds like this compound may have potential as anticancer agents (Yılmaz et al., 2015).
Photocatalytic Degradation
Research into the photocatalytic degradation of organic pollutants has included the use of benzothiazole derivatives. In one study, the degradation of propyzamide, a pesticide, was enhanced using titanium dioxide loaded on adsorbent supports. Benzothiazole derivatives, including structures similar to this compound, could play a role in the development of more efficient photocatalytic degradation systems (Torimoto et al., 1996).
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. A range of synthesized compounds demonstrated notable antibacterial and antifungal activities, suggesting that similar compounds, like this compound, could be potential candidates for developing new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNIMKGFLBTBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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